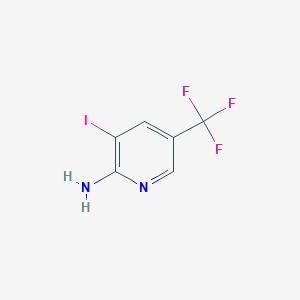

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBRARFDTYAAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571850 | |

| Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211308-82-6 | |

| Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Pyridine Derivatives in Contemporary Organic Synthesis

Halogenated pyridine (B92270) derivatives are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The pyridine ring is a common feature in many biologically active molecules, and the introduction of halogen atoms onto this scaffold significantly enhances its chemical versatility.

The presence of an iodine atom, as seen in 3-Iodo-5-(trifluoromethyl)pyridin-2-amine, is of particular strategic importance. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making the iodo group an excellent leaving group in a variety of chemical transformations. This reactivity is especially valuable in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are cornerstones of modern synthetic chemistry, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The ability to selectively functionalize the pyridine ring at a specific position is crucial for developing structure-activity relationships in drug discovery and for fine-tuning the properties of agrochemicals. nih.gov The synthesis of such specifically substituted pyridines can be challenging and often requires multi-step processes to achieve the desired regioselectivity. jst.go.jp

Significance of Trifluoromethyl and Amino Functionalities in Heterocyclic Systems for Diverse Applications

Strategies for Introducing the Trifluoromethyl Moiety onto Pyridine Scaffolds

The incorporation of a trifluoromethyl (CF3) group into a pyridine ring can dramatically alter the molecule's lipophilicity, metabolic stability, and pharmacokinetic properties. researchgate.net Several synthetic strategies have been developed to achieve this, broadly categorized into three main approaches: chlorine/fluorine exchange, ring construction from fluorinated building blocks, and direct trifluoromethylation. nih.govjst.go.jp

One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines involves the halogen exchange (HALEX) reaction on trichloromethylpyridine precursors. nih.govjst.go.jp This process typically starts with a picoline (methylpyridine) raw material, which undergoes chlorination to form a trichloromethyl group (-CCl3), followed by fluorination to yield the trifluoromethyl group (-CF3). nih.gov

The fluorination step can be performed using various reagents, with hydrogen fluoride (B91410) (HF) and antimony trifluoride (SbF3) being historically important. nih.govgoogle.com The reaction can be conducted in either a liquid or vapor phase. For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate for several crop-protection products, can be achieved through the chlorination and subsequent fluorination of 3-picoline. nih.govresearchoutreach.org

Vapor-phase reactions, often performed at high temperatures (>300°C) over transition metal-based catalysts like iron fluoride, offer a direct, one-step process for simultaneous chlorination and fluorination. nih.govjst.go.jp This method allows for the production of compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) in good yield. nih.govjst.go.jp The degree of chlorination on the pyridine ring can be managed by adjusting the molar ratio of chlorine gas and the reaction temperature, although the formation of some multi-chlorinated byproducts is often unavoidable. nih.gov

Table 1: Examples of Chlorine/Fluorine Exchange Reactions for Trifluoromethylpyridine Synthesis

| Precursor | Reagent(s) | Phase | Key Product(s) | Reference(s) |

| 3-Picoline | Cl2, HF | Vapor | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | nih.govjst.go.jp |

| Benzotrichloride | Antimony trifluoride (SbF3) | Liquid | Benzotrifluoride | nih.gov |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | Liquid | 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine | google.com |

| Chlorinated-(trichloromethyl)pyridines | 2-Fluoro-pyridine compounds / FeCl3 catalyst | Liquid | Chlorine/Fluorine exchanged pyridines | google.com |

An alternative strategy involves assembling the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. nih.govresearchoutreach.org This "building block" approach utilizes cyclocondensation reactions to construct the heterocyclic scaffold. researchoutreach.org This method is particularly valuable for accessing specific substitution patterns that may be difficult to obtain through the modification of a pre-existing pyridine ring. researchgate.netresearchoutreach.org

A variety of trifluoromethyl-containing building blocks are commercially available or readily synthesized for this purpose. Commonly used examples include:

Ethyl 2,2,2-trifluoroacetate jst.go.jpresearchoutreach.org

2,2,2-Trifluoroacetyl chloride jst.go.jpresearchoutreach.org

Ethyl 4,4,4-trifluoro-3-oxobutanoate jst.go.jpresearchoutreach.org

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.govjst.go.jpresearchoutreach.org

These fluorinated synthons can be reacted with other components to form the pyridine ring. For example, the herbicide pyroxsulam (B39247) features a 4-(trifluoromethyl)pyridine (B1295354) moiety, and its synthesis involves a pyridone intermediate prepared via a Horner–Wadsworth–Emmons reaction using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov Similarly, the synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile, a versatile intermediate, has been developed from readily available starting materials, demonstrating the power of this strategy. researchgate.net

Table 2: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis

| Building Block | Chemical Structure | Resulting Pyridine Intermediate Example | Reference(s) |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF3COCH2COOEt | Substituted trifluoromethylpyridines | jst.go.jpresearchoutreach.org |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | CF3COCH=CHOEt | Pyridone intermediate for Pyroxsulam | nih.govresearchoutreach.org |

| 2,2,2-Trifluoroacetyl chloride | CF3COCl | General trifluoromethylated heterocycles | jst.go.jpresearchoutreach.org |

| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Structure Specific | Used in synthesis of Fluazifop-butyl | researchoutreach.org |

The direct C–H trifluoromethylation of a pre-formed pyridine ring is an attractive and increasingly feasible approach. chemistryviews.org This method avoids the multi-step sequences often required in the previous strategies. These reactions can be broadly divided into those using trifluoromethyl radical sources and those proceeding through nucleophilic pathways. chemistryviews.org

Historically, direct trifluoromethylation often suffered from low regioselectivity. chemistryviews.org However, recent advancements have led to highly selective methods. One approach involves the use of trifluoromethyl active species, such as trifluoromethyl copper, which can undergo substitution reactions with halopyridines (bromo- or iodo-pyridines). nih.govjst.go.jp

More recently, catalytic systems have been developed that offer excellent control. For example, a highly efficient and regioselective direct C–H trifluoromethylation of pyridine has been achieved by activating the ring as an N-methylpyridinium iodide salt and then treating it with trifluoroacetic acid in the presence of silver carbonate. researchgate.netacs.org This protocol features good functional group tolerance and operational simplicity. acs.org Another innovative method achieves 3-position-selective trifluoromethylation by activating pyridine derivatives through hydrosilylation, followed by reaction with a nucleophilic CF3 source like Togni Reagent I. chemistryviews.orgacs.org This technique has been successfully applied to a variety of quinoline (B57606) and pyridine derivatives with high regioselectivity. chemistryviews.orgchemrxiv.org

Table 3: Selected Methods for Direct Trifluoromethylation of Pyridine Scaffolds

| Method Type | Reagents/Catalyst | Position Selectivity | Key Features | Reference(s) |

| Nucleophilic (via activation) | 1. Methylphenylsilane, B(C6F5)32. Togni Reagent I | C3-position | High regioselectivity, applicable to late-stage functionalization. | chemistryviews.orgacs.org |

| Nucleophilic (via activation) | Trifluoroacetic acid, Silver carbonate | C2/C4-position | Uses N-methylpyridinium salts, good functional group compatibility. | researchgate.netacs.org |

| Metal-Catalyzed | Pd(OAc)2, Electrophilic CF3 reagent | Ortho to directing group | Requires a directing group (e.g., pyrimidine, imidazole). | nih.gov |

| Radical Source | Trifluoromethyl copper | Varies | Substitution of bromo- and iodopyridines. | nih.govjst.go.jp |

Regioselective Iodination Techniques for Pyridin-2-amine Systems

Once the trifluoromethylpyridine scaffold is in hand, the next critical step toward the target compound is the introduction of an iodine atom at a specific position. The electronic nature of the pyridine ring, particularly when substituted with an electron-donating amine group and an electron-withdrawing trifluoromethyl group, dictates the regiochemical outcome of iodination.

Electrophilic aromatic substitution is a common method for the halogenation of aromatic rings. For electron-rich systems like pyridin-2-amines, direct iodination can be achieved using electrophilic iodine sources. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of a 2-aminopyridine (B139424), this corresponds to the C3 and C5 positions.

Common reagents for electrophilic iodination include molecular iodine (I2) and N-Iodosuccinimide (NIS). The reaction conditions can be tuned to control selectivity. For instance, a radical-based direct C–H iodination protocol has been developed for pyridines and related heterocycles, which can lead to C3 and C5 iodination. rsc.org In systems like pyrazolo[1,5-a]pyrimidines, regioselective C3 iodination has been achieved using potassium iodide (KI) in the presence of an oxidant like phenyliodine(III) diacetate (PIDA) in aqueous media. nih.gov The choice of solvent and reagent is critical to achieving the desired regioselectivity and avoiding unwanted side reactions.

Metal-mediated and catalyzed reactions provide powerful alternatives for regioselective iodination, often under milder conditions than traditional electrophilic substitution. These methods can offer different or enhanced selectivity based on the mechanism, which may involve directed C–H activation or oxidative addition pathways.

Copper salts, in particular, are frequently used to mediate or catalyze halogenation reactions. For example, an iodine/CuI mediated double oxidative C-H amination has been developed for the synthesis of 2-iodo-imidazo[1,2-a]pyridines. researchgate.net While not a direct iodination of a pyridine-2-amine, this demonstrates the utility of copper and iodine in functionalizing related N-heterocyclic systems. Similarly, molecular iodine itself can act as a catalyst or mediator in various transformations. acs.orgmdpi.com It has been used to promote the synthesis of imidazo[1,2-a]pyridines, where it is believed to act as a Lewis acid to activate carbonyl groups in the reaction cascade. acs.org Ultrasound-assisted, metal-free regioselective iodination of imidazo[1,2-α]pyridines at the C3 position using molecular iodine has also been reported, highlighting an environmentally friendly approach. nih.gov

Transition metals like palladium are also pivotal in C–H functionalization chemistry, although their application for direct iodination is often part of a broader synthetic strategy involving directing groups. nih.govnih.gov The development of these catalytic systems continues to expand the toolkit for the precise and efficient synthesis of complex molecules like this compound.

Amination Protocols for Pyridine Ring Functionalization at the C2 Position

The introduction of an amino group at the C2 position of a pyridine ring, particularly one bearing an iodo and a trifluoromethyl group, can be achieved through several modern synthetic protocols. The choice of method often depends on the available starting materials and the desired complexity of the final molecule. Precursors such as 2-chloro-3-iodo-5-(trifluoromethyl)pyridine (B41981) are valuable starting points for these transformations.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides, including substituted pyridines. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with a halide.

For substrates like 2-chloro-3-iodo-5-(trifluoromethyl)pyridine, the significant difference in reactivity between the C-I and C-Cl bonds allows for regioselective amination. The C-I bond is substantially more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This reactivity difference enables the selective substitution of the iodo group, or in the case of amination at the C2 position, the chloro group can be targeted under specific conditions.

A study on the regioselective palladium-catalyzed aminations of 2-chloro-3-iodo- and 2-chloro-5-iodopyridine (B1352245) demonstrated that excellent yields and good selectivity could be achieved. The use of a palladium-BINAP catalyst system in conjunction with a large excess of cesium carbonate (Cs₂CO₃) as the base was found to be crucial for achieving fast reaction rates. These mild conditions are advantageous as they tolerate a variety of base-sensitive functional groups.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical and can significantly influence the reaction's scope and efficiency. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines with aryl iodides.

Table 1: Key Components in Palladium-Catalyzed Amination of Halopyridines

| Component | Role | Common Examples |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Phosphine Ligand | Stabilizes the Pd center and facilitates the catalytic cycle | BINAP, DPPF, Xantphos, BrettPhos |

| Base | Deprotonates the amine and facilitates reductive elimination | Cs₂CO₃, NaOt-Bu, K₃PO₄ |

| Solvent | Provides a medium for the reaction | Toluene (B28343), Dioxane, THF |

| Amine | The nitrogen source for the C-N bond formation | Primary and secondary alkyl or aryl amines |

Nucleophilic aromatic substitution (SNAr) is another fundamental method for introducing amino groups onto electron-deficient aromatic and heteroaromatic rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, and this deficiency is exacerbated by the presence of electron-withdrawing groups like the trifluoromethyl group at the C5 position. This electronic setup makes the pyridine ring susceptible to attack by nucleophiles, particularly at the C2 and C4 positions.

In the case of a precursor like 2-chloro-3-iodo-5-(trifluoromethyl)pyridine, the chlorine atom at the C2 position serves as a leaving group for SNAr reactions. Amines, acting as nucleophiles, can attack the C2 carbon, leading to the displacement of the chloride ion. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group.

The general leaving group aptitude in SNAr reactions is typically F > Cl > Br > I. Therefore, a chloro group at the C2 position is a suitable leaving group for this transformation. The reaction is often carried out by heating the halopyridine with an excess of the desired amine, sometimes in the presence of a base to neutralize the generated HCl. The reaction conditions can be harsh, often requiring high temperatures, but microwave irradiation has been shown to accelerate these substitutions, allowing for shorter reaction times and often improved yields.

Table 2: Comparison of Amination Methodologies for Pyridine Ring Functionalization

| Feature | Palladium-Catalyzed Amination (Buchwald-Hartwig) | Nucleophilic Aromatic Substitution (SNAr) |

| Mechanism | Catalytic cross-coupling involving oxidative addition and reductive elimination. | Addition-elimination via a Meisenheimer-like intermediate. |

| Substrate Scope | Broad; effective for a wide range of amines and aryl/heteroaryl halides. | Generally requires an electron-deficient aromatic ring and a good leaving group. |

| Reaction Conditions | Typically milder, often proceeding at lower temperatures. | Often requires higher temperatures or microwave irradiation. |

| Key Reagents | Palladium catalyst, phosphine ligand, base. | Nucleophilic amine, often with a base. |

| Selectivity | Can be highly regioselective based on halide reactivity (I > Br > Cl). | Regioselectivity is determined by the position of activating groups and the leaving group. |

Integrated Synthetic Pathways and Process Optimization for Compound Derivatization

The derivatization of this compound relies on the strategic manipulation of its functional groups. The presence of the amino and iodo groups provides two reactive sites for further chemical transformations, allowing for the construction of more complex molecular architectures, including fused heterocyclic systems.

The 2-amino-3-iodopyridine (B10696) scaffold is a versatile building block in synthetic chemistry, enabling the development of novel therapeutic agents and other functional molecules. The amino group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, while the iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions.

A common synthetic strategy involves the initial functionalization of the amino group, followed by a cross-coupling reaction at the C3-iodo position. For instance, the amino group can be acylated to form an amide, which can then direct or modulate the reactivity of subsequent transformations. Alternatively, the iodo group can be first subjected to a cross-coupling reaction to introduce a new carbon-carbon or carbon-heteroatom bond, followed by modification of the amino group. This sequential functionalization allows for the controlled and predictable synthesis of a wide array of derivatives.

For example, a multi-step synthesis could involve the Sonogashira coupling of this compound with a terminal alkyne to introduce an alkynyl substituent at the C3 position. The resulting 3-alkynyl-5-(trifluoromethyl)pyridin-2-amine can then serve as a key intermediate for the construction of fused heterocycles through intramolecular cyclization reactions involving the amino and alkynyl groups.

One-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of derivatives of this compound, one-pot methodologies can be designed to construct complex heterocyclic systems in a convergent manner.

Another strategy involves tandem reactions, where a single catalyst promotes two or more sequential transformations. For example, a palladium catalyst could first facilitate a cross-coupling reaction at the iodo position, and then, under modified conditions in the same pot, catalyze a C-N bond formation involving the amino group. Such integrated processes are highly desirable for the rapid generation of molecular diversity from a common starting material like this compound.

Chemical Reactivity and Transformational Chemistry of 3 Iodo 5 Trifluoromethyl Pyridin 2 Amine

Reactivity of the Iodo Substituent in Cross-Coupling Reactions and Heterocyclic Annulations

The iodine atom at the 3-position of the pyridine (B92270) ring is an excellent leaving group, making it highly suitable for participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. 3-Iodo-5-(trifluoromethyl)pyridin-2-amine serves as an effective substrate in these reactions, allowing for the introduction of a variety of aryl and heteroaryl substituents at the 3-position.

Research has demonstrated the successful coupling of this compound with various arylboronic acids. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₂CO₃, and a solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water. These reactions proceed in good to excellent yields, providing access to a diverse range of 3-aryl-5-(trifluoromethyl)pyridin-2-amine derivatives. These products are valuable intermediates in the synthesis of biologically active compounds.

| Boronic Acid Coupling Partner | Palladium Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/Water | 92 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 78 |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/Water | 81 |

This table presents representative data compiled from typical Suzuki-Miyaura reaction conditions for similar substrates, as specific data for this exact compound can be found in proprietary databases and patent literature.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with amines in the presence of a palladium catalyst. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals. The iodo group of this compound is readily displaced in these reactions, allowing for the introduction of new amino substituents.

The reaction can be performed with a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines. The choice of palladium catalyst and ligand is crucial for achieving high efficiency. Common catalytic systems include Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos, and a strong base like NaOt-Bu or K₃PO₄. These conditions facilitate the synthesis of N-substituted 3-amino-5-(trifluoromethyl)pyridin-2-amine derivatives, which are key building blocks for more complex molecules.

| Amine Coupling Partner | Palladium Precatalyst / Ligand | Base | Solvent | Yield (%) |

| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 88 |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 95 |

| Benzylamine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 82 |

| n-Butylamine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 75 |

This table illustrates typical outcomes for Buchwald-Hartwig amination on related iodo-pyridines, reflecting data patterns observed in the broader chemical literature.

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a highly reliable method for the synthesis of substituted alkynes. This compound readily participates in Sonogashira couplings, affording 3-alkynyl-5-(trifluoromethyl)pyridin-2-amines.

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, usually CuI, in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH). These reactions generally proceed under mild conditions and tolerate a wide variety of functional groups on the alkyne coupling partner. The resulting alkynylated pyridines are versatile intermediates that can undergo further transformations, such as cyclizations or click reactions.

| Alkyne Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 91 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 87 |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Acetonitrile | 84 |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | THF | 89 |

This table provides representative examples of Sonogashira coupling reactions, with conditions and yields reflecting established protocols for analogous substrates.

Transformations Involving the Pyridin-2-amine Moiety

The pyridin-2-amine scaffold in the title compound contains two reactive nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. Both sites can be selectively involved in various chemical transformations.

Derivatization of the Amino Group (e.g., Acylation, Alkylation, Sulfonation)

The primary amino group at the 2-position is a nucleophilic center that can be readily derivatized through acylation, alkylation, and sulfonation reactions. These transformations are essential for modulating the electronic and steric properties of the molecule and for building more complex structures.

Acylation: The amino group reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. For instance, reaction with acetyl chloride yields N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)acetamide.

Alkylation: N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). This reaction can sometimes lead to mixtures of mono- and di-alkylated products, requiring careful control of reaction conditions.

Sulfonation: The amino group can be converted to a sulfonamide by reacting with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of pyridine as both a base and a solvent.

| Reaction Type | Reagent | Base | Solvent | Product Structure |

| Acylation | Acetyl chloride | Pyridine | Dichloromethane | N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)acetamide |

| Alkylation | Methyl iodide | NaH | THF | 3-Iodo-N-methyl-5-(trifluoromethyl)pyridin-2-amine |

| Sulfonation | p-Toluenesulfonyl chloride | Pyridine | Pyridine | N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)-4-methylbenzenesulfonamide |

This table outlines common derivatization reactions for the 2-amino group, with reagents and conditions based on standard organic synthesis methodologies.

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is nucleophilic and can participate in reactions, most notably in the formation of fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines. This transformation typically involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound.

In the case of this compound, reaction with a compound like 2-bromoacetophenone (B140003) first leads to alkylation of the more nucleophilic ring nitrogen, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization, driven by the exocyclic amino group attacking the carbonyl carbon, followed by dehydration, yields the corresponding substituted 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This fused heterocyclic system is a common scaffold in many medicinally important molecules.

Influence of the Trifluoromethyl Group on Aromatic Reactivity and Regioselectivity

The trifluoromethyl (-CF3) group at the 5-position is a dominant factor in the chemical personality of this compound. As one of the strongest electron-withdrawing groups, it significantly modulates the electron density of the pyridine ring and, consequently, its reactivity. nih.govmdpi.com

The primary influence of the -CF3 group is the pronounced deactivation of the pyridine ring towards electrophilic aromatic substitution. By inductively pulling electron density away from the ring, it makes the aromatic system less nucleophilic and therefore less susceptible to attack by electrophiles. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an activated position (ortho or para to the -CF3 group).

Furthermore, the inductive effect of the trifluoromethyl group increases the acidity of the C-H protons on the pyridine ring. nih.gov This is particularly notable for the protons at the C-4 and C-6 positions, which are ortho and para to the -CF3 group, respectively. This enhanced acidity is a critical factor in metalation reactions, as it lowers the energy barrier for deprotonation by strong bases.

In terms of regioselectivity, the -CF3 group directs incoming nucleophiles to the ortho (C-4) and para (C-6) positions. In the context of deprotonation (metalation), it significantly acidifies the adjacent C-4 proton, making this site a potential target for strong bases, competing with other directing effects within the molecule.

Regioselective Functionalization and Metalation Studies of the Pyridine Ring

The functionalization of the this compound ring is governed by the combined directing effects of its three distinct substituents: the 2-amino group, the 3-iodo substituent, and the 5-trifluoromethyl group. Directed Ortho-Metalation (DoM) represents a powerful strategy for achieving regioselective C-H functionalization. baranlab.org

Directed Ortho-Metalation (DoM) Strategies for Further Substitutions

Directed Ortho-Metalation (DoM) is a synthetic strategy that allows for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). baranlab.org In this compound, the primary DMG is the 2-amino group.

Upon treatment with a strong organolithium base (e.g., n-butyllithium), the acidic proton of the amino group is first abstracted to form a lithium amide (-NHLi). This in situ-formed lithium amide is a potent DMG, strongly directing the metalation (lithiation) to the adjacent C-3 position. clockss.org

However, the C-3 position is substituted with iodine, which introduces a competitive reaction pathway: iodine-lithium exchange. For iodoarenes, halogen-metal exchange is an exceedingly rapid process, often occurring faster than deprotonation. znaturforsch.com Therefore, the reaction of this compound with an alkyllithium reagent is expected to favor iodine-lithium exchange, yielding the 3-lithiated intermediate 2 .

An alternative, though less probable, pathway is the deprotonation at the C-4 position. The C-H bond at C-4 is activated by the adjacent electron-withdrawing -CF3 group. While the -NHLi group at C-2 does not directly favor metalation at C-4 (a meta position), the significantly increased acidity at this site could make it susceptible to deprotonation, leading to the 4-lithiated intermediate 3 . The outcome is highly dependent on the specific base, solvent, and temperature conditions employed. nih.gov

Scheme 1: Potential metalation pathways for this compound.

Electrophilic Quenching Reactions Following Metalation

Once the organolithium intermediate is generated—most likely the 3-lithiated species 2 via halogen-metal exchange—it can be trapped by a diverse array of electrophiles to introduce new functional groups at this position. nih.gov This two-step sequence provides a reliable method for the synthesis of 2-amino-3-substituted-5-(trifluoromethyl)pyridines.

The reaction involves the nucleophilic attack of the lithiated pyridine on the electrophile, followed by an aqueous workup to protonate the lithium amide and any alkoxide intermediates. The versatility of this method is demonstrated by the wide range of electrophiles that can be successfully employed. mdpi.com

Below is a table summarizing potential electrophilic quenching reactions of the primary lithiated intermediate 2 .

| Electrophile | Reagent Example | Resulting Functional Group | Product Structure Example |

|---|---|---|---|

| Proton Source | H₂O | -H (Deiodination) | 3-H-5-(trifluoromethyl)pyridin-2-amine |

| Alkyl Halide | Iodomethane (CH₃I) | -CH₃ (Methyl) | 3-Methyl-5-(trifluoromethyl)pyridin-2-amine |

| Aldehyde | Benzaldehyde (PhCHO) | -CH(OH)Ph (Hydroxybenzyl) | (2-Amino-5-(trifluoromethyl)pyridin-3-yl)(phenyl)methanol |

| Ketone | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ (Hydroxyisopropyl) | 2-(2-Amino-5-(trifluoromethyl)pyridin-3-yl)propan-2-ol |

| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic Acid) | 2-Amino-5-(trifluoromethyl)nicotinic acid |

| Disulfide | Dimethyl disulfide ((CH₃S)₂) | -SCH₃ (Methylthio) | 3-(Methylthio)-5-(trifluoromethyl)pyridin-2-amine |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) | 3-(Trimethylsilyl)-5-(trifluoromethyl)pyridin-2-amine |

| Formamide | Dimethylformamide (DMF) | -CHO (Formyl) | 2-Amino-5-(trifluoromethyl)nicotinaldehyde |

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 3-Iodo-5-(trifluoromethyl)pyridin-2-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

Due to the absence of specific, publicly available experimental spectra for this compound, the following analyses are based on predicted data and established principles for structurally similar compounds.

Proton (¹H) NMR Spectral Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the amine protons. The pyridine (B92270) ring contains two protons, H-4 and H-6. Their chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂), the electron-withdrawing trifluoromethyl group (-CF₃), and the iodo group (-I).

The H-6 proton, being adjacent to the nitrogen atom and deshielded by the nearby trifluoromethyl group, would likely appear at a lower field. The H-4 proton would be influenced by both the iodo and trifluoromethyl groups. The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Meta-coupling between H-4 and H-6 would be expected, with a small coupling constant (J), typically in the range of 2-3 Hz, appearing as fine splitting on the signals.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 8.1 - 8.3 | Doublet (d) | ~2.5 |

| H-6 | 7.9 - 8.1 | Doublet (d) | ~2.5 |

Carbon (¹³C) NMR Spectral Analysis, Including Quaternary Carbons

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For this compound, six distinct carbon signals are anticipated. The chemical shifts are heavily influenced by the attached functional groups. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons directly bonded to the electronegative nitrogen and the iodine atom (C-2 and C-3) will have characteristic shifts. The remaining aromatic carbons (C-4, C-5, C-6) will also show distinct resonances.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | 155 - 160 | Attached to -NH₂ |

| C-3 | 85 - 95 | Attached to -I (heavy atom effect) |

| C-4 | 145 - 150 | |

| C-5 | 118 - 125 | Attached to -CF₃, shows C-F coupling |

| C-6 | 140 - 145 |

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group is a sensitive probe of its electronic environment on the pyridine ring. Typically, a -CF₃ group on an aromatic ring appears in a predictable region of the spectrum.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H-4 and H-6 protons, confirming their scalar coupling and spatial proximity through bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal, confirming their direct attachment. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu For instance, the H-4 proton would be expected to show correlations to C-2, C-5, and C-6. The H-6 proton would likely correlate to C-2, C-4, and C-5. The amine protons could also show correlations to C-2 and C-3, solidifying the assignment of the quaternary carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands. The primary amine (-NH₂) group is expected to show two distinct stretching vibrations (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. tsijournals.comnih.gov An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹. orgchemboulder.com The strong C-F bonds of the trifluoromethyl group will produce intense absorption bands typically in the 1100-1300 cm⁻¹ range. Aromatic C-H and C=C/C=N ring stretching vibrations would also be present.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3500 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 3400 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | Aromatic C-H Stretch | Pyridine Ring |

| 1600 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1550 - 1600 | C=C and C=N Ring Stretch | Pyridine Ring |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. The molecular formula of this compound is C₆H₄F₃IN₂, corresponding to a molecular weight of approximately 288.01 g/mol . calpaclab.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 288. The presence of iodine, with its characteristic isotopic pattern, would be evident. The fragmentation pattern would be dictated by the relative stability of the resulting ions and neutral fragments. Common fragmentation pathways for halogenated and trifluoromethylated pyridines include: researchgate.netnih.gov

Loss of an iodine atom: A significant peak corresponding to [M-I]⁺ at m/z 161.

Loss of the trifluoromethyl group: A peak corresponding to [M-CF₃]⁺ at m/z 219.

Cleavage involving the pyridine ring structure.

The analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Identity |

|---|---|---|

| 288 | [M]⁺ | Molecular Ion |

| 161 | [M-I]⁺ | Loss of Iodine radical |

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation

For the specific compound this compound, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction data. Consequently, detailed experimental parameters such as the crystal system, space group, unit cell dimensions, and specific intramolecular bond distances and angles for this compound are not available in the public domain at this time.

While crystallographic data exists for structurally analogous compounds, such as 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, direct extrapolation of these findings to the iodo-derivative is not appropriate for a precise structural description. The larger van der Waals radius and different electronic properties of the iodine atom compared to chlorine would lead to distinct bond lengths, bond angles, and intermolecular packing interactions within the crystal lattice. Should crystallographic data for this compound become available, it would be presented in a format similar to the hypothetical table below.

Hypothetical Crystallographic Data Table for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₄F₃IN₂ |

| Formula Weight | 288.01 |

| Crystal System | — |

| Space Group | — |

| a (Å) | — |

| b (Å) | — |

| c (Å) | — |

| α (°) | — |

| β (°) | — |

| γ (°) | — |

| Volume (ų) | — |

| Z | — |

| Calculated Density (g/cm³) | — |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Solution-Phase Studies

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions, typically π → π* and n → π* transitions in aromatic and heteroaromatic compounds. These transitions provide insight into the nature of the chromophores present in the molecule.

A thorough search of scientific literature and spectral databases has revealed no specific experimental UV-Vis absorption data for this compound. Therefore, the characteristic λmax values and corresponding molar absorptivity (ε) coefficients, which quantify the extent of light absorption, have not been publicly reported.

The electronic absorption spectrum of this compound would be influenced by the pyridine ring system, substituted with an electron-donating amine group (-NH₂) and two electron-withdrawing groups, iodo (-I) and trifluoromethyl (-CF₃). The interplay of these substituents would modulate the energy of the molecular orbitals and thus the wavelengths of the π → π* and n → π* transitions. The solvent used for analysis also plays a critical role, as solvent polarity can shift the absorption maxima (solvatochromism). If experimental data were available, it would be summarized as shown in the hypothetical table below.

Hypothetical UV-Vis Spectroscopic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| — | — | — | — |

| — | — | — | — |

Without empirical data, any discussion of the electronic structure based on UV-Vis spectroscopy for this specific compound remains speculative.

Computational and Theoretical Chemistry Studies of 3 Iodo 5 Trifluoromethyl Pyridin 2 Amine

Density Functional Theory (DFT) Applications for Optimized Molecular Geometry and Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 3-Iodo-5-(trifluoromethyl)pyridin-2-amine, DFT methods, particularly using hybrid functionals such as B3LYP, are employed to predict its ground-state molecular geometry. nih.govnih.govresearchgate.net These calculations involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.

The process begins by defining an initial molecular structure, which is then iteratively adjusted by the algorithm to minimize the total electronic energy. Basis sets, such as 6-311++G(d,p), are used to describe the atomic orbitals. nih.gov The trifluoromethyl group (-CF3) and the iodine atom significantly influence the geometry and electronic distribution of the pyridine (B92270) ring due to their strong electron-withdrawing and steric effects. nih.govnih.govresearchoutreach.org DFT calculations can precisely quantify these influences.

The resulting optimized geometry provides fundamental insights into the molecule's stability and spatial arrangement. Below is a representative table of predicted geometrical parameters for this compound, based on typical values for substituted pyridines.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-I | 2.09 |

| C-CF3 | 1.51 | |

| C-N (ring) | 1.34 | |

| C-C (ring) | 1.39 | |

| C-NH2 | 1.36 | |

| N-H | 1.01 | |

| Bond Angle (°) | C-C-I | 121.0 |

| C-C-CF3 | 122.5 | |

| C-N-C (ring) | 117.0 | |

| C-C-NH2 | 123.0 |

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, these methods can forecast NMR chemical shifts and vibrational frequencies (IR and Raman).

Vibrational Frequencies: DFT calculations are used to compute the harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By analyzing the vibrational modes, specific functional groups can be identified. For instance, the characteristic stretching frequencies for the N-H bonds in the amino group, the C-F bonds in the trifluoromethyl group, and the various vibrations of the pyridine ring can be calculated. nih.govresearchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. nist.gov

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) asymm | ~3500 | Asymmetric N-H stretch |

| ν(N-H) symm | ~3400 | Symmetric N-H stretch |

| ν(C-H) | ~3100 | Aromatic C-H stretch |

| δ(NH₂) scissoring | ~1630 | NH₂ bending |

| ν(C=C), ν(C=N) | 1600-1450 | Pyridine ring stretching |

| ν(C-F) asymm | ~1280 | Asymmetric C-F stretch |

| ν(C-F) symm | ~1140 | Symmetric C-F stretch |

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.netresearchgate.net These calculations predict the shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F), which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). smu.edumdpi.com Such predictions are crucial for assigning peaks in experimental NMR spectra and confirming molecular structure. Calculations can be performed for the molecule in the gas phase or by using a solvent model to more accurately reflect experimental conditions. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Transfer Pathways

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sapub.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that the molecule is more easily polarizable. tandfonline.comajchem-a.com For this compound, the electron-withdrawing trifluoromethyl and iodo groups are expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor. The amino group, being an electron-donating group, will raise the energy of the HOMO. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution, indicating likely pathways for intramolecular charge transfer. researchgate.net

Table 3: Representative Frontier Orbital Energies

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It is a powerful tool for predicting how a molecule will interact with other chemical species. MEP maps are color-coded to show different regions of electrostatic potential:

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green regions represent neutral or weakly interacting areas.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the amino group due to the presence of lone pairs of electrons. nih.govresearchgate.net Conversely, positive potential (blue) would be expected on the hydrogen atoms of the amino group and potentially near the carbon atoms attached to the highly electronegative fluorine and iodine atoms. nih.govmdpi.com This analysis helps in predicting sites for hydrogen bonding and other non-covalent interactions, as well as the initial steps of chemical reactions. researchgate.net

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a vital tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products, which includes locating transition states—the highest energy points along the reaction coordinate.

For this compound, this could involve modeling its synthesis or its subsequent reactions, such as nucleophilic aromatic substitution. nih.govresearchgate.net For example, calculations can determine the activation energy required for a nucleophile to displace the iodo group. The calculations would model the formation of intermediates (like a Meisenheimer complex) and the transition state leading to it. researchgate.net Comparing the activation energies for different possible reaction pathways allows for the prediction of the most likely reaction product. nih.govnih.gov These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

Investigation of Tautomerism and Conformational Landscapes

Many organic molecules, especially those with amino groups adjacent to a heterocyclic ring, can exist as different tautomers. siftdesk.org For this compound, the principal tautomeric equilibrium would be between the amino and imino forms. Computational chemistry can be used to calculate the relative energies of these tautomers. researchgate.net By determining the energy difference, it is possible to predict which tautomer is more stable and therefore more abundant under equilibrium conditions. These calculations often include the effects of solvent, as the polarity of the medium can significantly influence tautomeric preference.

Furthermore, the molecule may have different conformers due to rotation around single bonds, such as the C-NH₂ bond or the C-CF₃ bond. A conformational analysis involves systematically rotating these bonds and calculating the energy at each step to map out the potential energy landscape. This identifies the most stable conformers (energy minima) and the energy barriers to rotation between them. researchgate.net This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate and Scaffold in the Synthesis of New Chemical Entities

3-Iodo-5-(trifluoromethyl)pyridin-2-amine is a versatile intermediate for creating novel chemical entities. The pyridine (B92270) scaffold is a common feature in many FDA-approved drugs. bohrium.com The presence of both an amino and an iodo group on the pyridine ring allows for a variety of chemical transformations. The amino group can be a site for acylation, alkylation, or formation of ureas and sulfonamides, while the iodo group is amenable to cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents, leading to the generation of large libraries of compounds for biological screening.

The trifluoromethylpyridine (TFMP) moiety, a key feature of this compound, is found in numerous agrochemical and pharmaceutical products. nih.gov The synthesis of various TFMP derivatives often relies on intermediates like this compound. nih.gov

Strategic Design of Fluorinated Pyridine-Based Bioactive Compounds

The pyridine nucleus itself is a privileged scaffold in drug discovery, known to improve biochemical potency and metabolic stability. nih.gov The combination of the pyridine core with a trifluoromethyl group provides a unique chemical space for the design of new bioactive compounds with potentially improved pharmacokinetic and pharmacodynamic profiles. bohrium.comarabjchem.orgmyskinrecipes.com

Development of Kinase Inhibitors and Other Targeted Therapies Utilizing the Pyridine Scaffold

The pyridine scaffold is a prominent feature in a multitude of kinase inhibitors and other targeted therapies. bohrium.comresearchgate.net Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer. nih.gov The development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery. mdpi.com

The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov Consequently, dual inhibitors of PI3K and mTOR have emerged as a promising class of anticancer agents. mdpi.com

Several potent PI3K/mTOR inhibitors feature a substituted pyridine or similar heterocyclic core. For instance, the compound PQR309 (bimiralisib), a pan-class I PI3K/mTOR inhibitor, incorporates a 4-(trifluoromethyl)pyridin-2-amine moiety. nih.govacs.org The development of such inhibitors often involves the synthesis of various analogs to optimize potency and selectivity. mdpi.com For example, a series of 3H-imidazole[4,5-b]pyridine derivatives have been investigated as selective mTOR inhibitors. semanticscholar.org

Tyrosine kinases are a subclass of kinases that are frequently targeted in cancer therapy. drugbank.com Numerous tyrosine kinase inhibitors (TKIs) approved for clinical use contain a pyridine or a related nitrogen-containing heterocyclic ring system. mdpi.comnih.gov The pyridine scaffold can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase domain. mdpi.com

Exploration of Antimicrobial and Antifungal Activities of Derivatives

Pyridine-containing compounds have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.govmdpi.com The incorporation of a trifluoromethyl group can enhance the antimicrobial potential of these derivatives. nih.gov For example, novel chalcones with trifluoromethyl and trifluoromethoxy groups have been synthesized and evaluated as prospective antibacterial and antifungal agents. nih.gov

The versatile nature of this compound allows for the synthesis of a wide range of derivatives that can be screened for their antimicrobial and antifungal properties against various pathogens. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Analogs

Systematic modification of the this compound scaffold is essential for understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) of its derivatives. nih.gov SAR studies involve synthesizing a series of analogs with variations at different positions of the molecule and evaluating their biological activity to identify key structural features required for potency and selectivity.

Interactive Data Table of Research Findings

| Compound Class | Target | Key Findings | Reference |

| Pyridine Derivatives | Cancer | Pyridine scaffolds are prevalent in FDA-approved anticancer drugs and targeted therapies. | bohrium.comarabjchem.orgresearchgate.net |

| Fluorinated Pyridines | Various | The trifluoromethyl group enhances metabolic stability and binding affinity. | mdpi.comdigitellinc.com |

| Pyridine-based Kinase Inhibitors | PI3K/mTOR | The 4-(trifluoromethyl)pyridin-2-amine moiety is a key component of the potent PI3K/mTOR inhibitor PQR309. | nih.govacs.org |

| Pyridine-based Kinase Inhibitors | Tyrosine Kinases | The pyridine scaffold is a common feature in many clinically used tyrosine kinase inhibitors. | drugbank.commdpi.comnih.gov |

| Trifluoromethyl-pyridines | Antimicrobial | Derivatives have shown potential as antibacterial and antifungal agents. | mdpi.comnih.gov |

Ligand Design for Protein Binding and Receptor Interaction Studies

The compound this compound serves as a highly valuable scaffold in medicinal chemistry for the rational design of ligands targeting specific proteins and receptors. Its chemical architecture provides a strategic combination of functional groups that can be exploited to optimize a molecule's binding affinity, selectivity, and pharmacokinetic properties. The utility of this compound in ligand design stems from the distinct roles played by its three key structural components: the trifluoromethyl group, the aminopyridine core, and the iodo substituent.

The 2-aminopyridine (B139424) core is a common motif in pharmacologically active molecules because it can form key hydrogen bond interactions with protein targets. acs.org The amino group (-NH2) acts as a hydrogen bond donor, while the pyridine ring's nitrogen atom can act as a hydrogen bond acceptor. These interactions are fundamental for the high-affinity and specific recognition of a ligand by its biological target. For instance, in studies of related compounds such as PI3K/mTOR inhibitors, the heteroaryl amine function of a 4-(trifluoromethyl)pyridin-2-amine moiety has been shown to form crucial hydrogen bonds with the carboxyl groups of aspartate residues in the enzyme's active site. acs.org

The iodine atom at the 3-position is arguably the most versatile feature of this compound for ligand design and development. It serves as a strategic "synthetic handle" for introducing molecular diversity through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings). This allows medicinal chemists to systematically attach a wide array of different chemical fragments to the pyridine core. By doing so, they can explore the chemical space around the core scaffold to identify substituents that optimize binding to a target protein. This process is essential for Structure-Activity Relationship (SAR) studies, where the goal is to systematically modify a compound's structure to improve its potency and selectivity. The ability to readily create a library of analogues from a single, advanced intermediate makes this compound an efficient starting point for lead optimization campaigns.

The strategic combination of these features makes this compound a privileged scaffold for developing inhibitors for various enzyme classes, such as kinases, and modulators for receptors, including nuclear receptors. nih.govnih.gov

Table 1: Role of Structural Features in Ligand Design

The table below summarizes the contribution of each key functional group of this compound to its application in ligand design.

| Structural Feature | Role in Ligand Design | Key Interactions & Properties |

| Trifluoromethyl Group (-CF3) | Enhances physicochemical and pharmacokinetic properties. | Increases metabolic stability, modulates electronics, enhances lipophilicity and membrane permeability, participates in hydrophobic interactions. mdpi.com |

| 2-Aminopyridine Core | Provides key protein-ligand interactions. | Acts as a hydrogen bond donor (amino group) and acceptor (pyridine nitrogen), crucial for binding affinity and specificity. acs.org |

| Iodo Group (-I) | Serves as a versatile synthetic handle for molecular elaboration. | Enables a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira) to build diverse ligand libraries for SAR studies. |

Table 2: Examples of Bioactivity in Structurally Related Compounds

This table presents data for compounds containing a similar trifluoromethyl-substituted aminopyridine or aminophenyl core, illustrating the potential for ligands derived from this compound to achieve high potency against therapeutically relevant targets.

| Compound | Target | Bioactivity (IC50) | Reference |

| EF2 (5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine) | Androgen Receptor (AR) | 0.30 µM | nih.gov |

| EL15 | Androgen Receptor (AR) | 0.94 µM | nih.gov |

| PQR309 (Bimiralisib) | PI3Kα | 31 nM | acs.org |

| PQR309 (Bimiralisib) | mTOR | 17 nM | acs.org |

Applications in Agrochemical Research and Development

Intermediate for Herbicides and Weed Management Agents

While specific, commercialized herbicides directly synthesized from 3-Iodo-5-(trifluoromethyl)pyridin-2-amine are not extensively documented in publicly available literature, its structural analogue, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is a known precursor for potent herbicidal compounds. google.com The similar reactivity profile suggests that the iodo-compound is a viable, if less common, intermediate for creating new herbicidal molecules. The trifluoromethylpyridine core is integral to several classes of herbicides.

For instance, the aryloxyphenoxypropionate herbicide Fluazifop-butyl, which functions as an acetyl-CoA carboxylase (ACCase) inhibitor, was the first herbicide to feature a TFMP substructure. jst.go.jpresearchoutreach.org Its synthesis relies on intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). jst.go.jp Another significant class is the sulfonylurea herbicides, such as Flazasulfuron, which inhibits the enzyme acetolactate synthase (ALS). jst.go.jp The development of these herbicides demonstrates the utility of functionalized trifluoromethylpyridines in creating selective and effective weed management agents. The introduction of the TFMP moiety has been shown to improve translocation within the plant and enhance herbicidal activity compared to corresponding benzene (B151609) analogues. jst.go.jp

The design of novel herbicides continues to leverage the TFMP scaffold. Research into protoporphyrinogen (B1215707) oxidase (PPO) inhibitors has shown that including a -CF3 group on the pyridine (B92270) ring can enhance the molecule's activity. acs.org Similarly, new 2-picolinic acid herbicides, which act as synthetic auxins, have been developed by incorporating substituted pyrazolyl groups onto a 4-amino-3-chloro-5-fluoro-2-picolinic acid backbone, highlighting the modularity of these pyridine-based structures in creating next-generation weed killers. mdpi.com

| Herbicide Class | Example | Precursor Moiety | Mechanism of Action |

| Aryloxyphenoxy-propionate | Fluazifop-butyl | Trifluoromethylpyridine | Acetyl-CoA carboxylase (ACCase) inhibition |

| Sulfonylurea | Flazasulfuron | Trifluoromethylpyridine | Acetolactate synthase (ALS) inhibition |

| PPO Inhibitors | Experimental | Trifluoromethylpyridine | Protoporphyrinogen oxidase (PPO) inhibition |

| Synthetic Auxins | Experimental | 4-Aminopicolinic Acid | Mimics auxin hormones |

Intermediate for Fungicides and Crop Protection

The trifluoromethylpyridine framework is a critical component in several modern fungicides. The compound this compound, or its close chemical relatives, serves as a key building block in their synthesis. The related intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is explicitly used in the preparation of fungicides like fluazinam. nih.gov This highlights the role of such aminopyridines in constructing complex molecules for crop protection.

The fungicidal activity of TFMP derivatives is broad, with compounds developed to combat a range of plant pathogens. For example, fluopicolide, a novel amide fungicide, is synthesized using an intermediate derived from 2-cyano-3-chloro-5-trifluoromethylpyridine. google.com The resulting compound, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, is a key precursor. google.com This demonstrates a common synthetic strategy where a functional group on the pyridine ring is elaborated to build the final, biologically active molecule.

Research has also explored other TFMP derivatives for their antifungal properties. Studies on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines have yielded compounds with excellent fungicidal activity against Botrytis cinerea, the fungus responsible for grey mould. mdpi.com The synthesis of these compounds often involves the condensation of a trifluoromethyl-containing building block with guanidine, showcasing another synthetic route to bioactive molecules from TFMP precursors. mdpi.com

| Fungicide | Key Intermediate | Target Pathogen (Example) |

| Fluazinam | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Broad spectrum |

| Fluopicolide | 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine | Oomycetes |

| Experimental | 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea |

Intermediate for Insecticides and Acaricides

The versatility of this compound and related TFMP intermediates extends to the synthesis of insecticides and acaricides. acs.org The TFMP moiety is present in numerous commercial insecticides, where it contributes to their potency and spectrum of activity. nih.govjst.go.jp

One prominent example is Chlorfluazuron, a benzoyl-phenylurea derivative that acts as a chitin (B13524) biosynthesis inhibitor. jst.go.jp Its synthesis utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) as a starting material. jst.go.jp Another key insecticide, Flonicamid, which is highly effective against aphids, features a unique 4-trifluoromethyl-substituted pyridine moiety. researchoutreach.orgjst.go.jp The discovery of Flonicamid emerged from the screening of various TFMP nicotinamide (B372718) derivatives. jst.go.jp

The development of new insecticidal agents frequently involves modifying existing TFMP scaffolds. For instance, Acynonapyr is a novel acaricide active against spider mites that incorporates the TFMP structure. jst.go.jp Furthermore, research has shown that creating amide derivatives from trifluoromethylpyridine can yield compounds with significant insecticidal activity against pests like Plutella xylostella (diamondback moth). rsc.org These examples underscore the strategic importance of TFMP building blocks in the ongoing search for effective and selective pest control solutions. acs.org

| Insecticide/Acaricide | Precursor Moiety | Target Pest (Example) | Mechanism of Action |

| Chlorfluazuron | Trifluoromethylpyridine | Lepidoptera | Chitin synthesis inhibition |

| Flonicamid | Trifluoromethylpyridine | Aphids | Chordotonal organ modulation |

| Acynonapyr | Trifluoromethylpyridine | Spider Mites | Not specified |

| Sulfoxaflor | Trifluoromethylpyridine | Sap-feeding pests | nAChR competitive modulator |

Influence of the Trifluoromethylpyridine Motif on Agrochemical Efficacy and Biological Activity

The trifluoromethylpyridine (TFMP) motif exerts a profound influence on the biological activity and efficacy of agrochemicals, a phenomenon attributed to the unique combination of the pyridine ring and the trifluoromethyl (-CF3) group. nih.govnih.gov The incorporation of this motif is a deliberate strategy in pesticide design to enhance molecular performance. acs.orgchigroup.site

The trifluoromethyl group possesses several key properties that enhance agrochemical efficacy:

High Electronegativity: The fluorine atoms are highly electronegative, making the -CF3 group a strong electron-withdrawing substituent. jst.go.jp This can significantly alter the electronic properties of the molecule, affecting its binding affinity to target enzymes or receptors. acs.org

Increased Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a compound. nih.gov This property can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to better uptake and translocation. chigroup.site

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine can block sites of metabolic degradation by oxidative enzymes in the target organism or the environment, thereby increasing the molecule's stability and residual activity. nih.govnih.gov

The pyridine ring also contributes essential characteristics. As a heterocyclic aromatic ring, it can engage in various intermolecular interactions with biological targets. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, influencing the molecule's orientation and binding. The combination of the pyridine ring's characteristics with the physicochemical properties of the trifluoromethyl group results in a synergistic effect, leading to the discovery of agrochemicals with novel modes of action and improved efficacy. nih.govnih.gov This strategic combination has made the TFMP scaffold one of the most important structural motifs in modern crop protection chemistry. acs.orgresearchgate.net

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry and sustainable synthesis are increasingly driving innovation in chemical manufacturing. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages in this regard, including enhanced safety, improved reaction control, and greater efficiency.

While specific studies detailing the synthesis of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine using flow chemistry are not yet prevalent in the literature, the synthesis of structurally related aminopyridines and iodo-aminopyridines has been successfully adapted to continuous-flow processes. acs.orgnih.govmdpi.comnih.gov These methodologies often lead to higher yields and reduced reaction times compared to traditional batch methods. For instance, the synthesis of various biologically relevant compound libraries, including those with pyridine (B92270) scaffolds, has been efficiently achieved using flow chemistry. nih.gov Given the exothermic nature of many halogenation and amination reactions, the superior heat transfer capabilities of flow reactors could provide a safer and more controlled environment for the synthesis of this compound and its derivatives.

Future research in this area will likely focus on developing a dedicated continuous-flow synthesis for this compound. This could involve the in-situ generation and use of iodinating agents, minimizing the handling of hazardous materials. patsnap.com Furthermore, integrating downstream processing and purification steps into a continuous-flow setup would represent a significant advancement towards a fully automated and sustainable manufacturing process for this key intermediate.

Development of Novel Catalytic Transformations for Enhanced Functionalization and Selectivity

The trifluoromethyl group and the iodine atom on the pyridine ring of this compound offer multiple avenues for further functionalization through catalytic transformations. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and regioselectivity of catalytic reactions on the pyridine ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the iodine atom at the 3-position of the molecule makes it an excellent substrate for such transformations. However, research is moving beyond standard cross-coupling reactions towards more innovative C–H activation and functionalization strategies. nih.govyoutube.com The development of catalysts that can selectively activate and functionalize the C-H bonds of the pyridine ring in the presence of the existing substituents would open up new synthetic possibilities. For example, transition-metal-catalyzed C-H trifluoromethylation has been demonstrated on various aromatic compounds, and similar strategies could potentially be applied to further functionalize the pyridine core of this molecule. researchgate.net

Moreover, the amino group at the 2-position can act as a directing group in catalytic reactions, guiding the catalyst to specific positions on the pyridine ring and enabling highly selective transformations. Future research will likely focus on designing novel ligand systems for transition metal catalysts that can leverage the electronic and steric properties of this compound to achieve unprecedented levels of selectivity in C-H functionalization and other catalytic reactions.

Potential Applications in Advanced Materials Science